molecular formula C12H16Cl2N2S B1396436 N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride CAS No. 1215609-28-1

N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride

Cat. No.: B1396436
CAS No.: 1215609-28-1
M. Wt: 291.2 g/mol
InChI Key: VXJJQGQSORCNTF-UHFFFAOYSA-N
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Description

N-[(2-Phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride is a high-purity chemical compound provided for research purposes. This small molecule features a thiazole core, a privileged scaffold in medicinal chemistry known for its aromaticity and presence in numerous bioactive molecules . The compound is supplied as a dihydrochloride salt and has the molecular formula C 12 H 16 Cl 2 N 2 S and a molecular weight of 291.24 g/mol . The 2-phenyl-1,3-thiazole structure is a versatile moiety in drug discovery. The thiazole ring, containing sulfur and nitrogen atoms, is a common feature in molecules that interact with biological systems, capable of resetting biochemical pathways, inhibiting enzymes, or modulating receptor activity . This makes thiazole-containing compounds valuable tools for researching a wide spectrum of pathological conditions. The specific substitution pattern of this compound suggests its potential utility as a synthetic intermediate or as a building block for developing novel therapeutic agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety practices.

Properties

IUPAC Name

N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.2ClH/c1-2-13-8-11-9-14-12(15-11)10-6-4-3-5-7-10;;/h3-7,9,13H,2,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJJQGQSORCNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=C(S1)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride typically involves the reaction of 2-phenyl-1,3-thiazole with ethanamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including:

  • Antimicrobial Properties : Thiazole derivatives have been shown to possess antimicrobial effects against various pathogens, making them candidates for developing new antibiotics.
  • Anticancer Activity : N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride has demonstrated potential in inhibiting certain cancer cell lines. Preliminary studies suggest it may interact with biological targets involved in cell proliferation and apoptosis, possibly modulating signaling pathways related to cell growth and survival .

Interaction Studies

Studies have focused on the binding affinity of this compound to various biological targets. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic efficacy. It may interact with enzymes involved in metabolic pathways or receptors implicated in cancer progression .

Case Studies and Research Findings

While specific case studies were not detailed in the search results, ongoing research is expected to focus on various aspects such as:

  • In vitro Studies : Evaluating the compound's effectiveness against different cancer cell lines.
  • Mechanistic Studies : Investigating the molecular pathways affected by the compound.
  • Pharmacokinetic Studies : Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

N-[(2-Ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride

  • Structure : Differs by an ethoxy group at the thiazole 2-position and a 4-fluorophenyl-ethylamine side chain.
  • Properties: The ethoxy group increases lipophilicity compared to the phenyl substituent in the target compound.

N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride (CAS 937667-91-9)

  • Structure : Features a methyl group at the thiazole 4-position and a rigid cyclopropanamine moiety.
  • Impact : The cyclopropane ring may enhance receptor binding affinity due to conformational restriction, while the methyl group could alter metabolic stability.

N-[(2-Phenyl-1,3-thiazol-5-yl)methyl]propan-2-amine dihydrochloride (CAS 1197226-05-3)

  • Structure : Replaces ethanamine with a branched isopropylamine.
  • Pharmacokinetics : Branching may slow metabolic degradation, extending half-life compared to the linear ethanamine chain.

Heterocyclic Amine Salts with Divergent Cores

25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

  • Structure : A phenethylamine derivative with dimethoxy and methoxybenzyl substituents.
  • Activity: Potent 5-HT2A receptor agonist, contrasting with the thiazole-based target compound’s unknown mechanism.

Diphenhydramine Hydrochloride

  • Structure: Ethanolamine derivative with a diphenylmethoxy group.
  • Application : Antihistamine, highlighting how amine salt formulations are exploited for CNS activity despite divergent core structures.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula CAS No. Core Heterocycle Substituents Salt Form Purity/Status
N-[(2-Phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride C₁₂H₁₆Cl₂N₂S Not explicitly listed 1,3-Thiazole 2-Phenyl, 5-ethylamine Dihydrochloride Unknown
N-[(2-Ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride C₁₅H₁₈ClFN₂OS 1332530-41-2 1,3-Thiazole 2-Ethoxy, 5-(4-fluorophenyl ethylamine) Hydrochloride Discontinued
N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride C₁₄H₁₈Cl₂N₂S 937667-91-9 1,3-Thiazole 4-Methyl, 5-cyclopropanamine Dihydrochloride 95% purity
25I-NBOMe C₁₈H₂₂INO₃ Not listed Benzene Dimethoxy, methoxybenzyl Freebase/HCl Psychoactive

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The phenyl-thiazole scaffold may offer tunable electronic properties for drug design, but pharmacological data are lacking for the target compound.
  • Toxicity : Analogs like thiophene fentanyl hydrochloride () underscore the need for toxicological studies on undercharacterized thiazole derivatives.
  • Synthetic Utility : The discontinued status of some analogs () suggests challenges in optimization, warranting further stability or efficacy studies.

Biological Activity

N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activities, mechanisms of action, and structure-activity relationships (SAR).

  • Chemical Formula : C₁₂H₁₆Cl₂N₂S
  • CAS Number : 1215609-28-1
  • Molecular Weight : 287.24 g/mol
  • MDL Number : MFCD18071405

Antitumor Activity

Research has demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The thiazole moiety is critical for this activity, as evidenced by Structure Activity Relationship (SAR) studies. For instance, compounds with specific substitutions on the phenyl ring showed improved potency:

CompoundIC50 (µg/mL)Cell Line
91.61 ± 1.92Jurkat
101.98 ± 1.22A-431
13< DoxorubicinVarious

The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, while modifications to the thiazole ring can further optimize activity against cancer cells .

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies indicate that these compounds interact with key proteins involved in cell survival pathways, such as Bcl-2, leading to increased apoptosis rates .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promising antibacterial activity. The compounds were tested against both Gram-positive and Gram-negative bacteria using standard dilution methods. The results indicated that certain derivatives exhibited superior antibacterial effects compared to conventional antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

The presence of specific functional groups was found to enhance antibacterial efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their anticancer properties. The study highlighted that compounds with a methyl group at the para position on the phenyl ring exhibited significantly higher cytotoxicity against human glioblastoma cells compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-amino-5-(phenylmethyl)thiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C yields intermediates, which are subsequently reduced and hydrochlorinated . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry of reagents (e.g., 1:1 molar ratio of amine to acylating agent), and recrystallizing the product from ethanol-DMF mixtures for purity ≥95% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and ethylamine sidechain (δ 2.5–3.5 ppm for CH2_2-N).
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS in positive ion mode (expected [M+H]+^+ at m/z 235.16 for the free base) ensure purity and molecular weight validation .
  • Elemental Analysis : Verify Cl content (~25.6% for dihydrochloride) to confirm stoichiometry .

Q. How can crystallographic data resolve ambiguities in the compound’s structural configuration?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths/angles. For example, the thiazole ring’s C-S bond (~1.71 Å) and dihedral angles between phenyl and thiazole moieties can distinguish stereoisomers .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory biological activity data in cancer cell lines?

  • Methodological Answer : Discrepancies may arise from purity variations (e.g., residual solvents or unreacted intermediates) or cell-line-specific sensitivity. Validate purity via HPLC (>95%) and replicate assays across multiple lines (e.g., MCF-7, HeLa). Compare results with structural analogs (e.g., 4-(2-aminoethyl)imidazole derivatives) to identify pharmacophore requirements .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action against kinase targets like CDK2?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) with purified CDK2/cyclin E complexes.
  • Molecular Docking : Employ AutoDock Vina with CDK2 crystal structures (PDB: 1HCL) to predict binding modes, focusing on interactions with the thiazole ring and ethylamine sidechain .
  • Mutagenesis : Test activity against CDK2 mutants (e.g., D145N) to validate binding-site residues .

Q. What in vivo pharmacokinetic parameters should be prioritized during preclinical evaluation?

  • Methodological Answer :

  • Bioavailability : Assess oral and intravenous administration in rodent models using LC-MS/MS plasma analysis.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., N-deethylation or thiazole oxidation) .
  • Blood-Brain Barrier Penetration : Measure brain-to-plasma ratio via terminal sampling after systemic dosing .

Q. How can computational tools address challenges in optimizing the compound’s solubility and selectivity?

  • Methodological Answer :

  • QSAR Modeling : Use MOE or Schrödinger to correlate logP (predicted ~2.1) with solubility in simulated gastric fluid.
  • Off-Target Screening : Perform similarity searches in ChEMBL for aminergic GPCRs (e.g., histamine H1_1) to prioritize counter-screening assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride
Reactant of Route 2
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N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.